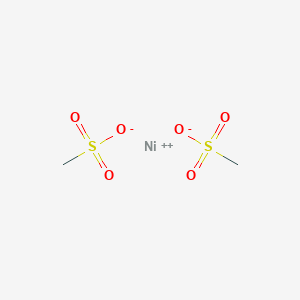
1-(6-Methylnaphthalen-2-yl)propan-1-one
Vue d'ensemble
Description
1-(6-Methylnaphthalen-2-yl)propan-1-one, also known as MNPP, is a synthetic compound that belongs to the family of substituted cathinones. It is a psychoactive substance that has gained attention in recent years due to its potential use in scientific research.
Mécanisme D'action
1-(6-Methylnaphthalen-2-yl)propan-1-one acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain. This leads to an increase in the release of dopamine and norepinephrine, which are associated with feelings of pleasure, motivation, and alertness. 1-(6-Methylnaphthalen-2-yl)propan-1-one also has a weak affinity for serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-(6-Methylnaphthalen-2-yl)propan-1-one has been shown to have a range of biochemical and physiological effects in animal studies. It has been found to increase locomotor activity, induce hyperthermia, and alter the levels of various neurotransmitters in the brain. 1-(6-Methylnaphthalen-2-yl)propan-1-one has also been shown to have anxiogenic effects, which means that it can induce anxiety-like behavior in animals.
Avantages Et Limitations Des Expériences En Laboratoire
1-(6-Methylnaphthalen-2-yl)propan-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it suitable for use in animal studies. 1-(6-Methylnaphthalen-2-yl)propan-1-one also has a similar structure and mechanism of action to other psychoactive substances, which allows for comparisons to be made between different compounds. However, 1-(6-Methylnaphthalen-2-yl)propan-1-one also has several limitations. It has not been extensively studied in humans, and its long-term effects are not well understood. 1-(6-Methylnaphthalen-2-yl)propan-1-one is also a controlled substance in many countries, which makes it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on 1-(6-Methylnaphthalen-2-yl)propan-1-one. One area of interest is its potential use as a tool for studying the dopamine and norepinephrine systems in the brain. 1-(6-Methylnaphthalen-2-yl)propan-1-one may also have therapeutic potential for the treatment of certain psychiatric disorders, such as depression and attention deficit hyperactivity disorder. Future research could also focus on developing new synthesis methods for 1-(6-Methylnaphthalen-2-yl)propan-1-one that are more efficient and environmentally friendly. Overall, 1-(6-Methylnaphthalen-2-yl)propan-1-one is a promising compound for use in scientific research, and further studies are needed to fully understand its potential applications.
In conclusion, 1-(6-Methylnaphthalen-2-yl)propan-1-one is a synthetic compound that has gained attention in recent years for its potential use in scientific research. It has a similar structure and mechanism of action to other psychoactive substances and has been studied for its effects on behavior, cognition, and neurotransmitter systems. 1-(6-Methylnaphthalen-2-yl)propan-1-one has several advantages for use in lab experiments, but also has limitations due to its controlled status and lack of understanding of its long-term effects. Future research on 1-(6-Methylnaphthalen-2-yl)propan-1-one could focus on its potential therapeutic applications, as well as developing new synthesis methods and understanding its mechanism of action.
Applications De Recherche Scientifique
1-(6-Methylnaphthalen-2-yl)propan-1-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a similar structure and mechanism of action to other psychoactive substances such as cathinones and amphetamines, which are known to affect the central nervous system. 1-(6-Methylnaphthalen-2-yl)propan-1-one has been used in animal studies to investigate its effects on behavior, cognition, and neurotransmitter systems.
Propriétés
IUPAC Name |
1-(6-methylnaphthalen-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-3-14(15)13-7-6-11-8-10(2)4-5-12(11)9-13/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCKNDFLRJODL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526852 | |
| Record name | 1-(6-Methylnaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylnaphthalen-2-yl)propan-1-one | |
CAS RN |
69750-34-1 | |
| Record name | 1-(6-Methylnaphthalen-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)
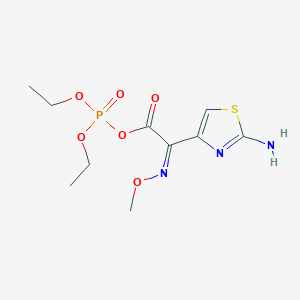



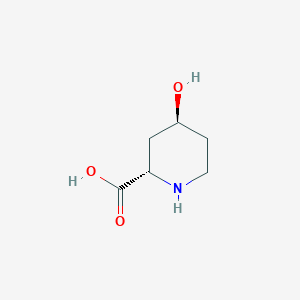
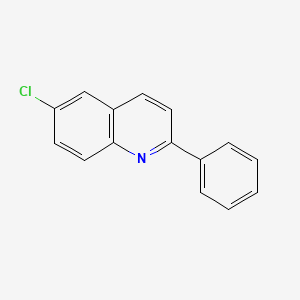
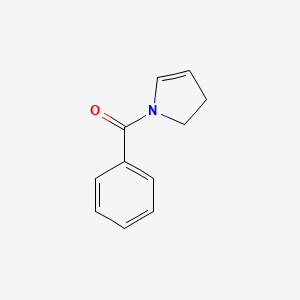
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)



